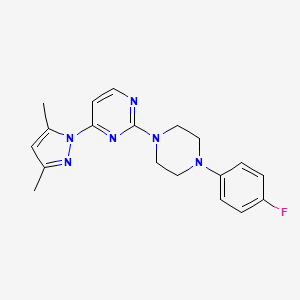
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various biological systems.
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine is not fully understood, but it is thought to act as a modulator of various signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that the compound can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of ion channels and G protein-coupled receptors. In addition, the compound has been found to have anti-proliferative effects on cancer cells and to induce apoptosis in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine in lab experiments is its ability to modulate a wide range of biological processes. This makes it a valuable tool for studying the mechanisms of action of various biological systems. However, one of the limitations of using the compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine. One area of research could be to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another area of research could be to explore its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Finally, future research could focus on developing new analogs of the compound with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine involves several steps, including the reaction of 4-fluorobenzylamine with ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate to form an intermediate, which is then reacted with 1-(3,5-dimethyl-1H-pyrazol-1-yl)guanidine to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been used in a variety of scientific research applications, including studies of neurotransmitter systems, ion channels, and G protein-coupled receptors. It has also been used in studies of cancer cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6/c1-14-13-15(2)26(23-14)18-7-8-21-19(22-18)25-11-9-24(10-12-25)17-5-3-16(20)4-6-17/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLDNPSMSKATFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl[4-(1-propylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2814375.png)

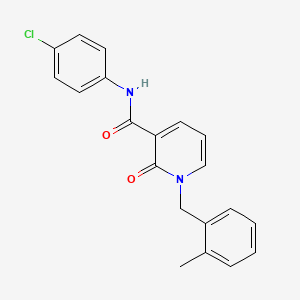

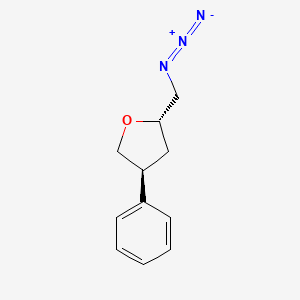
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2814381.png)
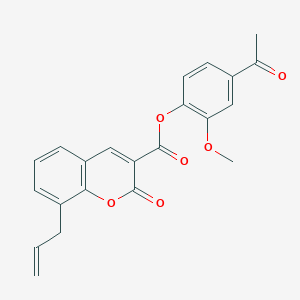
![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid](/img/structure/B2814385.png)


![N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2814389.png)
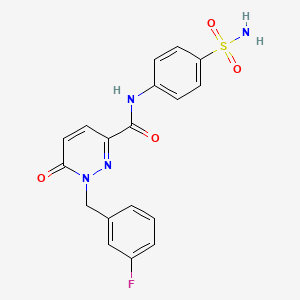

![1-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2814398.png)